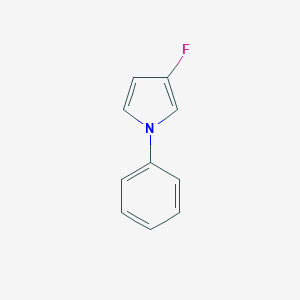

3-fluoro-1-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

148541-80-4 |

|---|---|

Molecular Formula |

C10H8FN |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

3-fluoro-1-phenylpyrrole |

InChI |

InChI=1S/C10H8FN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H |

InChI Key |

JCSGVDPWRKMFMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)F |

Synonyms |

1H-Pyrrole,3-fluoro-1-phenyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

3-fluoro-1-phenyl-1H-pyrrole chemical structure

The following technical guide is structured as a high-level operational document for research and development professionals. It synthesizes confirmed synthetic methodologies with theoretical grounding to address the specific challenges of accessing 3-fluoropyrroles.

Core Scaffold Analysis & Synthetic Methodologies

Part 1: Executive Technical Summary

3-Fluoro-1-phenyl-1H-pyrrole (CAS: 148541-80-4) represents a specialized fluorinated heterocyclic scaffold. While 2-fluoropyrroles are more synthetically accessible via direct electrophilic fluorination, the 3-fluoro isomer is electronically disfavored and synthetically challenging. This molecule serves as a critical bioisostere in medicinal chemistry, offering a method to modulate the metabolic stability of the pyrrole ring—specifically blocking oxidative metabolism at the electron-rich C3 position—without significantly altering steric bulk.

This guide outlines the "Gold Standard" synthetic route via Halogen-Lithium Exchange , bypassing the regioselectivity issues inherent in direct fluorination strategies.

Part 2: Chemical Profile & Properties

Structural Identity[1]

-

IUPAC Name: 3-Fluoro-1-phenyl-1H-pyrrole

-

Molecular Formula: C

H -

Molecular Weight: 161.18 g/mol

-

CAS Number: 148541-80-4

-

SMILES: Fc1cn(c2ccccc2)cc1

Physicochemical Properties (Experimental & Computed)

| Property | Value / Description | Note |

| Appearance | Pale yellow oil to low-melting solid | Fluoropyrroles often darken upon air exposure.[1] |

| Solubility | Soluble in DCM, CHCl | Lipophilic character dominates. |

| LogP (Calc) | ~2.8 - 3.1 | Increased lipophilicity vs. parent pyrrole. |

| H-Bond Donors | 0 | N-substituted; no N-H. |

| Electronic Effect | F atom deactivates C3 nucleophilicity relative to H. |

Part 3: Strategic Synthesis (The "Gold Standard" Protocol)

Direct fluorination of N-phenylpyrrole using reagents like Selectfluor typically yields the 2-fluoro or 2,5-difluoro products due to the high electron density at the

Reaction Pathway Diagram

The following diagram illustrates the regioselective logic of the synthesis.

Caption: Figure 1.[1][2] Regioselective synthesis pathway utilizing halogen-lithium exchange to bypass the natural C2-preference of electrophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of 3-fluoro-1-phenyl-1H-pyrrole from 3-bromo-1-phenyl-1H-pyrrole.

Reagents:

-

Substrate: 3-Bromo-1-phenyl-1H-pyrrole (1.0 equiv)

-

Lithiation Agent: t-Butyllithium (1.7 M in pentane, 2.1 equiv) OR n-Butyllithium (if activation is sufficient, but t-BuLi is preferred for clean exchange at low temp).

-

Fluorinating Source: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).

-

Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and the substrate (3-bromo-1-phenyl-1H-pyrrole).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).

-

Lithiation: Add t-BuLi dropwise via syringe pump over 20 minutes.

-

Note: The solution typically turns yellow/orange, indicating the formation of the 3-lithiopyrrole species.

-

Critical: Stir at -78 °C for exactly 30 minutes. Extended stirring can lead to isomerization to the thermodynamically more stable 2-lithio species.

-

-

Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF and add it dropwise to the cold reaction mixture.

-

Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH

Cl. -

Workup: Extract with Et

O (3x). Wash combined organics with water and brine. Dry over Na -

Purification: The product is volatile and light-sensitive. Purify via flash column chromatography (Hexanes/EtOAc gradient) rapidly. Store in the dark at -20 °C.

Part 4: Characterization & Validation

Validating the structure requires distinguishing the 3-fluoro isomer from the 2-fluoro isomer.

NMR Diagnostics

-

F NMR:

-

Shift: Expected signal at

-160 to -175 ppm . -

Coupling: Look for a quartet-like splitting pattern due to coupling with H2, H4, and H5.

-

-

H NMR (Diagnostic Signals):

-

H2 (Position 2): Appears as a doublet of doublets (dd) or triplet-like signal due to large geminal H-F coupling (

2-4 Hz) and coupling to H4/H5. -

H4/H5: Will show distinct vicinal coupling to the Fluorine atom.

-

Absence of H3: Integration of the pyrrole region will show only 3 protons.

-

Quality Control Checkpoints

-

TLC: The 3-fluoro product is usually less polar than the bromo-precursor.

-

Stability: If the product turns black rapidly, it indicates polymerization. 3-fluoropyrroles are acid-sensitive; ensure the CDCl

used for NMR is neutralized (pass through basic alumina).

Part 5: Applications in Drug Discovery[4]

Metabolic Blocking

The C3 position of the pyrrole ring is a "soft spot" for metabolic oxidation (cytochrome P450 mediated hydroxylation).

-

Mechanism: Substitution with Fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol) vs C-H.

-

Result: Increases the half-life (

) of the drug candidate without introducing the steric bulk of a methyl or chloro group.

Electronic Modulation

The fluorine atom acts as an electronic "dimmer switch" for the pyrrole ring.

-

Effect: It lowers the HOMO energy of the pyrrole, making the ring less susceptible to oxidative degradation compared to the parent pyrrole, while maintaining aromaticity.

Part 6: References

-

Synthesis of 3-Fluoropyrroles via Electrophilic Fluorination: Surmont, R., et al. (2009). "New synthesis of 3-fluoropyrroles." Journal of Organic Chemistry. [Link]

-

General Properties of Fluorinated Pyrroles: Schlosser, M., et al. (2005). "Monofluorinated Heterocycles." Current Organic Chemistry. [Link]

-

Selectfluor Reactivity Profiles: Banks, R. E. (2000). "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis." Journal of Fluorine Chemistry. [Link]

-

3-Fluoro-1-phenyl-1H-pyrrole CAS Entry: PubChem Compound Summary for CID 14599547 (Analogous structures). [Link]

Sources

Part 1: Executive Summary & Chemical Identity

Technical Monograph: 3-Fluoro-1-phenyl-1H-pyrrole

3-Fluoro-1-phenyl-1H-pyrrole (CAS: 148541-80-4 ) is a specialized fluorinated heterocycle used primarily as a high-value building block in medicinal chemistry. Unlike its isomer 1-(3-fluorophenyl)pyrrole, where the fluorine is on the benzene ring, this molecule features a fluorine atom directly attached to the C3 position of the pyrrole core. This structural modification fundamentally alters the electronic landscape of the pyrrole ring, reducing its electron density compared to the parent 1-phenylpyrrole, thereby modulating metabolic stability and π-stacking interactions in protein binding pockets.

Chemical Identity Table

| Property | Specification |

| CAS Number | 148541-80-4 |

| IUPAC Name | 3-Fluoro-1-phenyl-1H-pyrrole |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| SMILES | Fc1cn(c2ccccc2)cc1 |

| Appearance | Pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Key Feature | C3-Fluorine acts as a metabolic blocker and electronic modulator |

Part 2: Synthetic Methodologies

The synthesis of 3-fluoropyrroles is synthetically challenging due to the instability of the 3-fluoropyrrole core (prone to polymerization) and the difficulty of direct electrophilic fluorination on the electron-rich pyrrole ring without over-fluorination.

The most robust, authoritative protocol avoids handling the unstable free 3-fluoropyrrole by constructing the ring de novo with the fluorine atom already in place. This method, adapted from Kim et al. (Bull. Korean Chem. Soc.), utilizes a gem-difluoro building block.

Protocol A: De Novo Ring Construction (The Gem-Difluoro Route)

Rationale: This method ensures regioselectivity (fluorine at C3) and stability by using a silyl-protected precursor.

Step-by-Step Methodology:

-

Precursor Assembly (Radical Addition):

-

Reagents: Ethyl iododifluoroacetate, Vinyltrimethylsilane, Copper(0) powder.

-

Procedure: In a sealed vessel, react ethyl iododifluoroacetate with vinyltrimethylsilane (1.2 equiv) in the presence of catalytic Cu(0) at 60°C.

-

Mechanism: Single-electron transfer (SET) initiates a radical addition of the iododifluoroacetate to the alkene, yielding ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate.

-

-

Reduction to Aldehyde:

-

Reagents: DIBAL-H (Diisobutylaluminum hydride), DCM, -78°C.

-

Procedure: Treat the ester intermediate with DIBAL-H in anhydrous dichloromethane at -78°C. Quench carefully to isolate 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanal.

-

Critical Control: Temperature maintenance at -78°C is vital to prevent over-reduction to the alcohol.

-

-

Cyclization & Aromatization (The "Kim" Cyclization):

-

Reagents: Aniline (1.0 equiv), THF, followed by TBAF or KF solution.

-

Procedure:

-

Dissolve the aldehyde in THF and add aniline. Stir at room temperature to form the imine intermediate.

-

Add a solution of Tetra-n-butylammonium fluoride (TBAF) or Potassium Fluoride (KF).

-

-

Mechanism: The amine condenses with the aldehyde. The fluoride source triggers desilylation, promoting intramolecular nucleophilic displacement of the iodide and subsequent elimination of HF (dehydrofluorination) to aromatize the system into the 3-fluoropyrrole core.

-

Protocol B: N-Arylation (Convergent Approach)

Note: This route assumes access to stable 3-fluoropyrrole precursors or protected variants.

-

Starting Material: 3-Fluoro-1H-pyrrole (generated in situ or silyl-protected).

-

Coupling: Ullmann-type coupling using Iodobenzene, CuI (10 mol%), and a ligand (e.g., L-proline or diamine) with K₃PO₄ in DMSO at 90°C.

-

Outcome: Yields 3-fluoro-1-phenyl-1H-pyrrole directly.[1] This method is shorter but suffers from the instability of the 3-fluoropyrrole starting material.

Part 3: Mechanism of Action & Applications

Bioisosterism & Metabolic Stability

-

H to F Substitution: Replacing the C3-Hydrogen with Fluorine blocks a common site of metabolic oxidation (CYP450 mediated), extending the half-life of pyrrole-containing drugs.

-

Electronic Modulation: Fluorine is highly electronegative, pulling density from the pyrrole ring. This lowers the HOMO energy, making the ring less susceptible to oxidative degradation compared to 1-phenylpyrrole.

Conformational Control

The fluorine atom creates a dipole that can influence the twist angle of the N-phenyl bond via electrostatic repulsion/attraction with ortho-protons on the phenyl ring, potentially locking the molecule in a bioactive conformation.

Part 4: Visualization (DOT Diagrams)

Figure 1: De Novo Synthesis Pathway

Caption: Figure 1. Regioselective synthesis of 3-fluoro-1-phenyl-1H-pyrrole via gem-difluoro building blocks.

Figure 2: Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR analysis highlighting the impact of fluorination and N-arylation on physicochemical properties.

Part 5: References

-

Kim, B. M., et al. (2010). "Efficient Preparation of 3-Fluoropyrrole Derivatives." Bulletin of the Korean Chemical Society, 31(1), 31-34.

-

Surmont, R., et al. (2009). "New synthesis of 3-fluoropyrroles." The Journal of Organic Chemistry, 74(3), 1377-1380.

-

PubChem. (2025).[2] "Compound Summary: 3-Fluoro-1-phenyl-1H-pyrrole." National Library of Medicine.

-

ChemScene. (2025). "Product Information: 3-Fluoro-1-phenyl-1H-pyrrole (CAS 148541-80-4)."[1][3]

Sources

An In-depth Technical Guide to 3-fluoro-1-phenyl-1H-pyrrole: Synthesis, Properties, and Applications

Introduction

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 3-fluoro-1-phenyl-1H-pyrrole, a fluorinated derivative of the N-phenylpyrrole scaffold. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds to present a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

3-fluoro-1-phenyl-1H-pyrrole (CAS No. 148541-80-4) is a heterocyclic aromatic compound. The presence of the electron-rich pyrrole ring, the phenyl group on the nitrogen, and the fluorine atom at the 3-position creates a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₀H₈FN | [2] |

| Molecular Weight | 161.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar pyrrole derivatives.[3] |

| Boiling Point | Not available | Expected to be higher than 1-phenylpyrrole due to increased polarity. |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General property of similar organic compounds. |

Synthesis of 3-fluoro-1-phenyl-1H-pyrrole: A Proposed Route

Proposed Synthetic Pathway: Electrophilic Fluorination

A common and effective method for the introduction of fluorine onto electron-rich aromatic systems is electrophilic fluorination.[4] The synthesis could proceed via the direct fluorination of 1-phenyl-1H-pyrrole. However, electrophilic substitution on the pyrrole ring typically favors the 2- and 5-positions.[1][3] To achieve 3-fluorination, a blocking group strategy would likely be necessary. A more direct approach could involve the synthesis of the pyrrole ring with the fluorine atom already in place.

Experimental Protocol: Proposed Synthesis of 3-fluoro-1-phenyl-1H-pyrrole

This protocol is a predictive model based on known transformations of similar substrates. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 1-phenyl-1H-pyrrole

-

To a solution of aniline (1.0 eq) in a suitable solvent such as acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).[5]

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-phenyl-1H-pyrrole.

Step 2: Directed Lithiation and Electrophilic Fluorination

-

Protect the 2- and 5-positions of 1-phenyl-1H-pyrrole with a suitable directing group, for example, by silylation.

-

Dissolve the protected 1-phenyl-1H-pyrrole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as n-butyllithium (1.1 eq) dropwise to effect lithiation at the 3-position.

-

After stirring for 1-2 hours at -78 °C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Remove the protecting groups under appropriate conditions.

-

Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-1-phenyl-1H-pyrrole.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds, including 1-phenylpyrrole and other fluorinated aromatic heterocycles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole and phenyl protons, with characteristic couplings to the fluorine atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (pyrrole) | 6.8 - 7.0 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 3-4 |

| H-4 (pyrrole) | 6.2 - 6.4 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 1-2 |

| H-5 (pyrrole) | 6.6 - 6.8 | t | J(H,H) ≈ 2-3 |

| Phenyl-H (ortho) | 7.4 - 7.6 | m | |

| Phenyl-H (meta) | 7.2 - 7.4 | m | |

| Phenyl-H (para) | 7.1 - 7.3 | m |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a large C-F coupling constant for the carbon atom directly attached to the fluorine.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C-3 (pyrrole) | 150 - 160 | ¹J(C,F) ≈ 230-250 |

| C-2 (pyrrole) | 115 - 120 | ²J(C,F) ≈ 10-15 |

| C-4 (pyrrole) | 105 - 110 | ²J(C,F) ≈ 20-25 |

| C-5 (pyrrole) | 118 - 122 | ³J(C,F) ≈ 2-5 |

| Phenyl-C (ipso) | 138 - 142 | |

| Phenyl-C (ortho) | 120 - 125 | |

| Phenyl-C (meta) | 128 - 130 | |

| Phenyl-C (para) | 125 - 128 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 3-position. The chemical shift will be influenced by the electronic environment of the pyrrole ring.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| F-3 | -120 to -140 |

Mass Spectrometry

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| 161 | [M]⁺ |

| 132 | [M - HF]⁺ |

| 77 | [C₆H₅]⁺ |

Chemical Reactivity

The reactivity of 3-fluoro-1-phenyl-1H-pyrrole will be governed by the interplay of the electron-rich pyrrole ring, the N-phenyl substituent, and the electronegative fluorine atom.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic substitution. The N-phenyl group is weakly deactivating. The fluorine atom at the 3-position is an ortho-, para-director but is deactivating. Electrophilic attack is most likely to occur at the C5 position, which is the most activated position of the pyrrole ring.

Caption: Proposed electrophilic substitution on 3-fluoro-1-phenyl-1H-pyrrole.

Potential Applications in Drug Discovery

Pyrrole derivatives have a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] The introduction of a fluorine atom can enhance these properties. 3-fluoro-1-phenyl-1H-pyrrole represents a valuable scaffold for the synthesis of novel drug candidates.

-

Kinase Inhibitors: The pyrrole scaffold is present in several approved kinase inhibitors. The fluorine atom can be used to modulate the binding affinity and selectivity for specific kinase targets.[8]

-

Antimicrobial Agents: Fluorinated pyrroles have shown promising activity against various microbial strains. This scaffold could be explored for the development of new antibiotics.[9]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atom can improve blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.

Safety and Handling

While specific toxicological data for 3-fluoro-1-phenyl-1H-pyrrole is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-fluoro-1-phenyl-1H-pyrrole is a fascinating molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data remains to be published, this guide provides a solid foundation for researchers interested in exploring its synthesis and applications. The predictive data and proposed synthetic route offer a starting point for further investigation into the properties and reactivity of this promising fluorinated heterocycle.

References

-

Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). New synthesis of 3-fluoropyrroles. The Journal of organic chemistry, 74(3), 1377–1380. [Link]

-

ResearchGate. Synthesis of 3-fluoro-pyrrole derivatives. [Link]

-

Patil, S., Shreeram, V., & Kulkarni, A. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Journal of Drug Delivery and Therapeutics, 10(5-s), 136-141. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Javid, H., Saeedian Moghadam, E., Farahmandfar, M., Manouchehrabadi, M., Amini, M., Salimi, M., & Torkaman-Boutorabi, A. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Drug research, 73(3), 160–169. [Link]

-

Krasavin, M. Y., & Dar'in, D. V. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. European Journal of Organic Chemistry, 2021(25), 3623-3632. [Link]

-

Semantic Scholar. SOME FEATURES OF POSITIONAL SELECTIVITY IN ELECTROPHILIC _SUBSTITUTION REACTIONS OF PYRROLE, FURAN, THIOPHENE AND _SELENOPHENE D. [Link]

-

Chemistry LibreTexts. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

-

PubChem. 3-fluoro-1H-pyrrole. [Link]

-

MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

ResearchGate. Scope of 3H-pyrroles 1. Reaction conditions: 3H-pyrrole 1 (0.2 mmol),... [Link]

-

ResearchGate. ¹H NMR spectra of 1H-pyrrole (1) in different solvents. [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. 148541-80-4|3-Fluoro-1-phenyl-1H-pyrrole|BLD Pharm [bldpharm.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction to Fluorinated Pyrrole Compounds: A Technical Guide for Drug Development

Executive Summary

Pyrroles are privileged heterocyclic scaffolds deeply embedded in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms into the pyrrole ring dramatically alters its physicochemical properties, transforming an otherwise electron-rich and metabolically vulnerable core into a highly stable, lipophilic, and target-selective pharmacophore 1. This whitepaper provides an in-depth technical overview of the mechanistic rationale, synthetic methodologies, and biological applications of fluorinated pyrroles, designed to equip researchers and drug development professionals with actionable, field-proven insights.

The Pharmacological Rationale: Why Fluorinate Pyrroles?

The "fluorine effect" is a cornerstone of modern rational drug design. Currently, approximately 20% of all marketed drugs and nearly 30% of blockbuster pharmaceuticals contain at least one fluorine atom 2. When applied to the pyrrole core, fluorine substitution provides several distinct, causally linked advantages:

-

Metabolic Stability : Unsubstituted pyrroles are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine—which boasts a formidable C–F bond strength of ~116 kcal/mol—effectively blocks these metabolic hotspots, preventing rapid degradation and extending the drug's in vivo half-life [[2]]().

-

Lipophilicity and Permeability : Fluorination increases the overall lipophilicity (LogP) of the molecule. This thermodynamic shift enhances the compound's ability to partition into lipid bilayers, directly improving cell membrane permeability and oral bioavailability [[3]]().

-

pKa Modulation : The strong electronegativity of fluorine withdraws electron density from the pyrrole nitrogen via inductive effects, lowering its pKa. This alters the hydrogen-bonding capacity of the N-H group, often leading to tighter, more specific binding within target protein pockets 3.

Pharmacological impacts of fluorine substitution on the pyrrole core.

Synthetic Methodologies and Mechanistic Causality

The synthesis of ring-fluorinated pyrroles has historically been challenging due to the instability of certain intermediates and the high reactivity of the pyrrole ring. Modern methodologies are generally categorized into two main approaches: direct fluorination and de novo ring construction via fluorinated precursors [[4]]().

Direct Fluorination of the Pyrrole Ring

Direct electrophilic fluorination is a highly efficient method for late-stage functionalization. For example, 2-fluoropyrroles can be regioselectively synthesized by the direct lithiation of N-protected pyrroles, followed by treatment with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) 4. Causality Check: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) during lithiation is not optional; it is mechanically critical. TMEDA coordinates with the lithium ion, breaking down butyllithium hexamers into highly reactive monomers. This dramatically increases the basicity, ensuring complete and regioselective deprotonation at the C2 position prior to the introduction of the fluorine source 4.

Ring Construction via Fluorinated Precursors

Building the pyrrole ring from acyclic fluorinated building blocks allows for the synthesis of highly functionalized derivatives that are inaccessible via direct fluorination [[5]]().

-

[3+2] Cycloaddition : Decarboxylative/dehydrofluorinative formal [3+2] cycloadditions of isoquinolinium N-ylides with difluoroenoxysilanes afford highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines under mild conditions 6.

-

Conjugate Addition-Elimination : The reaction of pyrroles with β-fluoro-β-nitrostyrenes under solvent-free conditions, followed by base-induced elimination of nitrous acid, yields 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. The Z-isomer predominates due to the steric demand of the aryl substituent forcing the smaller fluorine atom into a sterically favorable orientation during the conjugate addition step 3.

Divergent synthetic strategies for constructing fluorinated pyrroles.

Experimental Protocol: Photoredox-Catalyzed Synthesis of Fluorinated Pyrroles

Recent breakthroughs utilize photoredox catalysis to achieve controllable C(sp3)–F bond functionalization. By using polyfluorinated iminosulfides and enamines, researchers can synthesize fluorinated pyrroles through switchable single or double C–F bond cleavage 7. To ensure reproducibility, the following protocol outlines a self-validating system for this transformation.

Objective : Synthesis of polysubstituted fluorinated pyrroles via visible-light-mediated C–F bond cleavage.

Materials :

-

Polyfluorinated iminosulfide precursor (1.0 equiv)

-

Secondary enamide (e.g., tert-butylvinylcarbamate) (1.5 equiv)

-

Photocatalyst: fac-Ir(ppy)3 (1-2 mol%)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality :

-

Preparation of the Reaction Mixture : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the polyfluorinated iminosulfide, secondary enamide, and fac-Ir(ppy)3.

-

Causality: The use of an oven-dried Schlenk tube is critical to exclude ambient moisture, which could prematurely quench the radical intermediates or hydrolyze the iminosulfide precursor.

-

-

Solvent Addition and Degassing : Add anhydrous DMF and DIPEA. Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent triplet quencher. Degassing ensures that the excited state of the fac-Ir(ppy)3 photocatalyst is not deactivated by O2, maintaining a high quantum yield for the single-electron transfer (SET) event.

-

-

Irradiation : Backfill the tube with inert Argon gas. Irradiate the mixture using a 40 W Blue LED (λ = 450 nm) at room temperature for 12–24 hours.

-

Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. Maintaining room temperature prevents the thermal degradation of the sensitive β-fluorine elimination intermediates 7.

-

-

Intramolecular Cyclization and Aromatization : During irradiation, the base (DIPEA) assists in the β-fluorine elimination and subsequent deprotonation, driving the intramolecular cyclization of the imine intermediate into the fully aromatized fluorinated pyrrole [[7]]().

-

Workup and Purification : Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

-

Self-Validation: The success of the C–F cleavage and subsequent aromatization is immediately confirmed by 19F NMR (loss of the starting CF3 signal and appearance of a distinct monofluorinated or difluorinated signal) and 1H NMR (appearance of the characteristic downfield pyrrole C–H resonance).

-

Biological Activity and Drug Development Applications

Fluorinated pyrroles have demonstrated profound efficacy across multiple therapeutic areas, serving as core scaffolds for antiviral, anti-inflammatory, and cardiovascular agents [[4]](), 5, 2.

Antiviral Agents (HIV and HCV)

Fluorinated pyrrole-based hybrids have been extensively evaluated for anti-HIV-1 activity. For instance, specific fluorinated pyrrole derivatives have shown moderate to high potency against the HIV-1 LAI strain in human peripheral blood mononuclear cell (PBM) assays 2. Furthermore, fluorinated nucleoside analogues exhibiting pyrrole-like or furan-like modifications have demonstrated extraordinary sub-micromolar to nanomolar efficacy against the Hepatitis C Virus (HCV) 2.

Anti-inflammatory and Cardiovascular Agents

Fluorinated polyfunctionalised pyrroles are critical in developing anti-inflammatory agents and drugs to alleviate hypertension 5. The introduction of fluorine often increases the selectivity of these compounds for their target receptors (e.g., Bradykinin B1/B2 receptors) while minimizing off-target toxicity and metabolic clearance 2.

Quantitative Data Summary

The following table summarizes the biological activity of key fluorinated heterocyclic compounds discussed in recent literature.

Table 1: Biological Activity of Fluorinated Pyrroles and Related Heterocycles

| Compound Class / Target | Application | Bioassay Model | Efficacy (EC50 / IC50) | Reference |

| Fluorinated Pyrrole Hybrids (8, 9) | Anti-HIV-1 | Human PBM Cells (vs. HIV-1 LAI) | EC50: 36.9 - 44.5 μM | 2 |

| Fluorinated Indole-Carboxamides | Antiviral | Viral replication assay | EC50: 0.0058 - 0.14 nM | 8 |

| 4-Fluorpyrazole Hybrid (30) | Anti-inflammatory | FLIPR (Bradykinin B1 Receptor) | IC50: 23 nM | [[2]]() |

| Fluorinated Furanosyl Nucleosides | Anti-HCV | HCV Subgenomic Replicon Assay | EC50: 24 - 66 nM | 2 |

Conclusion

The strategic introduction of fluorine into the pyrrole architecture represents a powerful, highly rational tool in medicinal chemistry. By leveraging advanced synthetic methodologies—from direct lithiation-fluorination to state-of-the-art photoredox catalysis—researchers can access highly functionalized fluorinated pyrroles with precise stereochemical and regiochemical control. As synthetic bottlenecks continue to be resolved, these compounds will undoubtedly yield an increasing number of highly potent, metabolically stable drug candidates across a wide spectrum of diseases.

References

-

Synthesis and Properties of Fluoropyrroles and Their Analogues , Synthesis (Thieme Connect). 1

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems , RSC Advances (PMC).8

-

Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative[3 + 2] Cycloaddition , Organic Letters (PubMed). 6

-

SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES , Heterocycles (Clockss). 4

-

Flexible synthesis of polyfunctionalised 3-fluoropyrroles , Organic & Biomolecular Chemistry (RSC Publishing). 5

-

Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)-F Bond Functionalization , ChemRxiv.7

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems , RSC Advances (RSC Publishing). 2

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes , Molecules (PubMed Central). 3

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Flexible synthesis of polyfunctionalised 3-fluoropyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02155C [pubs.rsc.org]

- 6. Synthesis of Fluorinated Pyrrolo[2,1- a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of 3-fluoro-1-phenyl-1H-pyrrole

An In-Depth Technical Guide to the Reactivity of 3-fluoro-1-phenyl-1H-pyrrole

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[1][2][3] This guide provides a comprehensive technical analysis of the , a molecule where the inherent nucleophilicity of the pyrrole ring is modulated by the competing electronic effects of an N-phenyl substituent and a C3-fluoro group. We will explore its electronic structure, predict its behavior in key organic transformations, and provide practical insights for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of fluorinated pyrroles.

Introduction: The Electronic Landscape of 3-fluoro-1-phenyl-1H-pyrrole

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack, a characteristic that defines its chemistry.[4] However, the reactivity of the parent ring is significantly altered in 3-fluoro-1-phenyl-1H-pyrrole by two key substituents:

-

The N-phenyl group: This group exerts a net electron-withdrawing inductive effect (-I) due to the electronegativity of the sp² carbons, which deactivates the pyrrole ring. It can also participate in resonance, which can either withdraw or donate electron density depending on the reaction intermediate.

-

The C3-fluoro group: Fluorine is the most electronegative element, and its primary influence is a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the ring towards electrophiles. It also possesses lone pairs that can participate in a weak, opposing resonance effect (+M), donating electron density back to the ring.

The interplay of these effects renders the pyrrole nucleus significantly less nucleophilic than the parent compound. The dominant influence is the deactivation caused by the fluorine atom's potent inductive effect. This electronic tug-of-war not only modulates the overall reaction rates but also dictates the regiochemical outcomes of substitution reactions.

Caption: Electronic influences on the 3-fluoro-1-phenyl-1H-pyrrole core.

Synthesis of Fluorinated Pyrroles

The synthesis of specifically substituted fluoropyrroles often requires tailored strategies. General approaches include direct fluorination of a pre-formed pyrrole ring, which can suffer from regioselectivity issues, or, more reliably, cyclization strategies that build the ring from fluorinated precursors.[5][6] A highly effective modern method involves a defluorinative fluoro-aza-Nazarov cyclization mediated by a Lewis acid like TiCl₄, starting from an α,α-difluoro-β,γ-unsaturated ketone.[7][8]

Illustrative Synthetic Protocol: Clauson-Kass Synthesis

A classical and adaptable method for N-substituted pyrroles is the Clauson-Kass synthesis. For 1-phenyl-1H-pyrrole derivatives, this typically involves the reaction of 2,5-dimethoxytetrahydrofuran with an aniline.[9] Subsequent selective fluorination at the 3-position would then be required.

Step 1: Synthesis of 1-phenyl-1H-pyrrole

-

To a stirred solution of aniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the acetic acid under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-phenyl-1H-pyrrole, which can be purified by column chromatography or distillation.

Step 2: Electrophilic Fluorination (Hypothetical)

-

Dissolve 1-phenyl-1H-pyrrole (1.0 eq) in a suitable solvent like acetonitrile.

-

Cool the solution to 0 °C.

-

Add an electrophilic fluorinating agent such as Selectfluor™ (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

The resulting mixture of 2-fluoro and 3-fluoro isomers would require careful separation by chromatography. Directing groups may be necessary to achieve high regioselectivity for the 3-fluoro isomer.

Caption: General synthetic workflow for 3-fluoro-1-phenyl-1H-pyrrole.

Reactivity Profile: A Guided Tour

Electrophilic Aromatic Substitution (SEAr)

This is the hallmark reaction of pyrroles.[4] The mechanism involves the attack of the electron-rich ring on an electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[10][11] For pyrrole itself, attack is heavily favored at the C2 (or C5) position, as the positive charge in the intermediate can be delocalized over three atoms, including the nitrogen. Attack at C3 results in a less stable intermediate with delocalization over only two carbons.[11]

In 3-fluoro-1-phenyl-1H-pyrrole , this intrinsic preference is altered:

-

Deactivation: The ring is strongly deactivated, requiring more forcing conditions or highly reactive electrophiles compared to unsubstituted pyrrole.

-

Regioselectivity: The directing effects of the substituents must be considered.

-

Attack at C2: This position is adjacent to the strongly electron-withdrawing fluorine. The resulting sigma complex would be destabilized by placing a partial positive charge on the carbon bearing the fluorine. This pathway is electronically disfavored.

-

Attack at C4: This position is meta to the fluorine. While electronically more favorable than C2, it can be sterically hindered by the N-phenyl group.

-

Attack at C5: This position is electronically the most favored. It is ortho to the activating nitrogen atom and furthest from the deactivating fluorine atom. The sigma complex intermediate avoids placing positive charge adjacent to the fluorinated carbon, leading to greater stability.

-

Caption: Mechanism of electrophilic substitution at the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group.[12] The mechanism involves the attack of a nucleophile to form a negatively charged Meisenheimer complex.[12]

For 3-fluoro-1-phenyl-1H-pyrrole, the pyrrole ring is inherently electron-rich, which strongly disfavors nucleophilic attack. While fluorine can act as a leaving group, the electronic character of the ring system is unsuitable for stabilizing the required anionic intermediate. Therefore, nucleophilic aromatic substitution at the C3 position is considered highly unlikely under standard conditions.

Cycloaddition Reactions

Pyrroles are generally reluctant dienes in [4+2] Diels-Alder cycloadditions because the reaction disrupts the stable aromatic sextet.[4][13] Electron-withdrawing groups on the nitrogen can sometimes promote this reactivity.[13] The N-phenyl group is weakly withdrawing, suggesting that 3-fluoro-1-phenyl-1H-pyrrole would be a poor diene, reacting only with very reactive dienophiles under forcing conditions. Other cycloaddition pathways, such as [3+2] additions, are more commonly used to construct the pyrrole ring rather than as a reaction of the ring.[7][14]

Summary of Predicted Reactivity

| Reaction Type | Typical Reagents | Predicted Major Product | Rationale & Insights |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-fluoro-1-phenyl-1H-pyrrole | SEAr occurs at the most electronically activated and sterically accessible position (C5), distant from the deactivating fluorine. |

| Electrophilic Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | 5-Acyl-3-fluoro-1-phenyl-1H-pyrrole | Friedel-Crafts acylation follows the same regioselectivity as halogenation. Reaction conditions must be carefully controlled to avoid polymerization. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Fluoro-1-phenyl-1H-pyrrole-5-carbaldehyde | A mild and effective method for introducing a formyl group onto electron-rich heterocycles, expected to substitute at C5. |

| Nitration | HNO₃ / Ac₂O | 5-Nitro-3-fluoro-1-phenyl-1H-pyrrole | Harsh acidic conditions (e.g., H₂SO₄/HNO₃) should be avoided as they lead to pyrrole decomposition. Milder reagents are necessary. |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., NaOMe, KCN) | No Reaction | The electron-rich nature of the pyrrole ring disfavors the formation of the required anionic Meisenheimer intermediate. |

| Diels-Alder Cycloaddition | Maleic Anhydride (heat) | Low to No Reactivity | Disruption of aromaticity is energetically unfavorable. The ring is a poor diene.[4][13] |

Relevance in Drug Discovery

The inclusion of fluorine in drug candidates is a widely used strategy to enhance pharmacological properties.[1][2][15] Fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2]

-

Modulate Lipophilicity: A fluorine atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][3]

-

Enhance Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets, increasing the potency of a drug.

Fluorinated pyrroles, specifically, have been investigated for a range of biological activities, including as antiviral and anti-inflammatory agents.[1][16] The 3-fluoro-1-phenyl-1H-pyrrole scaffold represents a valuable building block for generating new chemical entities with potentially superior drug-like properties.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Pyrrole-Spectral Data-191015 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC. National Center for Biotechnology Information. Available at: [Link]

-

New synthesis of 3-fluoropyrroles - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. Available at: [Link]

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. Available at: [Link]

-

[3+2] Cycloaddition to access pyrroles with different substitution patterns. - ResearchGate. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. MDPI. Available at: [Link]

-

Synthesis of 3‐fluoro‐pyrrole derivatives. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation. Available at: [Link]

-

Synthesis and Properties of Fluoropyrroles and Their Analogues. Thieme. Available at: [Link]

-

Efficient Preparation of 3-Fluoropyrrole Derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

Pyrroles as Dienes in (4+3) Cycloadditions. Thieme. Available at: [Link]

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. Available at: [Link]

-

3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides - ACS Publications. American Chemical Society. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. ACG Publications. Available at: [Link]

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents. Google Patents.

-

Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Pyrrole - Wikipedia. Wikipedia. Available at: [Link]

-

Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]

-

3-Trifluoromethyl Pyrrole Synthesis Based on β-CF 3 -1,3-Enynamides. Organic Chemistry Portal. Available at: [Link]

-

Electrophilic aromatic substitution - Wikipedia. Wikipedia. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Reactions of a 3‐Phenyl‐1‐trifluoromethyl‐prop‐2‐yne Iminium Salt with Furans, Thiophenes, and Pyrroles - ResearchGate. ResearchGate. Available at: [Link]

-

1 H NMR spectra of compound 3a. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole - MDPI. MDPI. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. Chemistry Steps. Available at: [Link]

-

Electrophilic Substitution of Pyrrole - YouTube. YouTube. Available at: [Link]

-

What is nucleophilic substitution? - Chemguide. Chemguide. Available at: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - Semantic Scholar. Semantic Scholar. Available at: [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

The Fluorine Fortress: Enhancing Pyrrole Stability in Drug Design

The following technical guide details the physicochemical and medicinal chemistry roles of fluorine substitution on the pyrrole ring.

Executive Summary

Pyrrole is a "privileged scaffold" in medicinal chemistry, yet its utility is often hamstrung by two critical instabilities: oxidative degradation (due to a high-energy HOMO) and acid-catalyzed polymerization (the "pyrrole red" phenomenon).[1] Strategic fluorination offers a solution.[1] By leveraging the high electronegativity (

This guide analyzes the mechanistic role of fluorine in stabilizing the pyrrole core, provides validated synthetic protocols for installing this elusive substituent, and outlines its impact on metabolic stability.

Part 1: Physicochemical Foundations

Electronic Modulation and HOMO/LUMO Gaps

The stability of the pyrrole ring is dictated by its frontier molecular orbitals. Unsubstituted pyrrole is electron-rich (

-

The Inductive Effect (-I): Fluorine acts as a powerful electron-withdrawing group (EWG) through the

-framework.[1] This pulls electron density away from the ring carbons, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). -

The Resonance Effect (+R): While fluorine has lone pairs capable of donation, the overlap with the carbon

-system ( -

Net Result: The -I effect dominates.[1] The lowered HOMO makes the ring harder to oxidize (removing an electron is more difficult), thereby increasing oxidative stability in air and metabolic environments.

Acid Stability and Polymerization

Pyrrole polymerizes in acid because protonation occurs at the C2 or C3 position, breaking aromaticity and creating a highly electrophilic cation (pyrrolium ion) that is instantly attacked by a neutral pyrrole.[2]

Mechanism of Stabilization: Fluorine substitution destabilizes the transition state of this protonation. By withdrawing electron density, fluorine makes the ring carbons less nucleophilic (less basic). Furthermore, if a cation does form, the adjacent electron-withdrawing fluorine destabilizes the positive charge, raising the activation energy for polymerization.

Comparative Properties Table[1][2]

| Property | Pyrrole (Unsubstituted) | 3-Fluoropyrrole (Theoretical/Analog) | Impact of Fluorine |

| pKa (NH) | ~17.5 | ~14.0 - 15.0 | Increases acidity (stabilizes anion) |

| Conj.[1] Acid pKa | -3.8 | < -5.0 | Decreases basicity (resists protonation) |

| HOMO Energy | High (Oxidation prone) | Lowered | Increases oxidative stability |

| Lipophilicity (LogP) | 0.75 | ~0.9 - 1.1 | Increases membrane permeability |

| Metabolic Fate | Ring Oxidation / Polymerization | C-F Bond Stable | Blocks P450 oxidation at F-site |

Part 2: Metabolic Stability & Bioisosterism

Blocking Metabolic Soft Spots

Cytochrome P450 enzymes typically attack electron-rich aromatic rings via epoxidation or hydroxylation.[1]

-

The Blockade: Replacing a C-H bond with C-F at the 2- or 3-position blocks this direct oxidation.[1] The C-F bond is too strong for typical enzymatic cleavage.

-

Lipophilicity: Fluorine substitution typically increases LogP, enhancing blood-brain barrier (BBB) penetration, a critical factor for CNS drugs.[1]

Visualization: Metabolic Pathways

The following diagram illustrates how fluorine diverts the metabolic fate of the pyrrole ring.

Figure 1: Divergence of metabolic fate between unsubstituted and fluorinated pyrroles.[1] Fluorine prevents the formation of reactive epoxide intermediates.

Part 3: Synthetic Methodologies

Direct fluorination of pyrrole is notoriously difficult due to the "oxidative polymerization" problem mentioned above. Electrophilic fluorinating agents (like

Protocol A: Electrophilic Fluorination using Selectfluor

Best for: Electron-deficient pyrroles (e.g., pyrrole-2-carboxylates) where the ring is deactivated enough to prevent polymerization.[1]

Reagents:

-

Substrate: Methyl pyrrole-2-carboxylate[1]

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

-

Solvent: Acetonitrile (

)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M concentration) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 15 minutes. Note: Rapid addition causes exotherms and side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS.[1]

-

Workup: Dilute with water and extract with ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Mechanism Note: This reaction often proceeds via a Single Electron Transfer (SET) mechanism.[1][3][4] The electron-withdrawing ester group is crucial; it raises the oxidation potential of the pyrrole, preventing the radical cation from polymerizing before the fluorine transfer occurs.

Protocol B: De Novo Synthesis via -Fluoro- -nitrostyrenes

Best for: Synthesizing 3-fluoropyrroles from scratch without handling unstable intermediates.[1]

Concept: Instead of fluorinating the ring, build the ring with fluorine already attached.

Workflow Diagram:

Figure 2: The Barton-Zard synthesis route avoids direct fluorination risks by using fluorinated building blocks.[1]

Part 4: Case Study in Drug Design

Potassium-Competitive Acid Blockers (P-CABs)

A relevant application of fluoropyrrole chemistry is found in the development of Potassium-Competitive Acid Blockers (P-CABs), such as Vonoprazan analogs.[1]

-

Challenge: Early pyrrole-based P-CAB candidates suffered from acid instability in the gastric environment (pH ~1).[1]

-

Solution: Introduction of fluorine or electron-withdrawing heteroaromatics.[1][5]

-

Example Compound: Fluoropyrrole derivative 37c (identified in Bioorg.[1][6] Med. Chem. research).[1][3][6]

-

Structure: A pyrrole core with a 2-fluorophenyl group and/or direct fluorination.[1]

-

Outcome: The fluorine substitution lowered the pKa and lipophilicity (LogD), and significantly extended the duration of action by preventing acid-catalyzed degradation in the stomach.

-

Mechanism: The F-substituent deactivated the ring toward protonation by the gastric acid (

), allowing the drug to bind reversibly to the

-

References

-

Selectfluor Mechanism & Application

-

Synthetic Protocols (Barton-Zard)

-

Metabolic Stability & Drug Design

-

General Pyrrole Reactivity

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: De Novo Synthesis and Characterization of 3-Fluoro-1-phenyl-1H-pyrrole

Executive Summary

The incorporation of fluorine into heterocycles is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability against cytochrome P450 oxidation, and improve lipophilicity. Among fluorinated heterocycles, 3-fluoropyrroles are highly prized bioisosteres but are notoriously difficult to synthesize. Direct electrophilic fluorination of unprotected or N-phenylated pyrroles typically results in poor regioselectivity (favoring the 2-position) or polyfluorinated degradation products.

This application note details a robust, regioselective, three-step "build-then-couple" protocol for the synthesis of 3-fluoro-1-phenyl-1H-pyrrole . Designed for medicinal chemists and process scientists, this guide outlines the causality behind each synthetic choice, ensuring a self-validating and reproducible workflow.

Retrosynthetic Rationale & Mechanistic Insights

To bypass the regiochemical pitfalls of direct pyrrole fluorination, this protocol utilizes a late-stage cross-coupling strategy:

-

Regioselective Fluorination: We begin with commercially available 3-bromo-1-(triisopropylsilyl)pyrrole. The bulky triisopropylsilyl (TIPS) group sterically shields the 2- and 5-positions. This directs the lithium-halogen exchange and subsequent electrophilic trapping with N-fluorobenzenesulfonimide (NFSI) exclusively to the C3 position .

-

Mild Deprotection: The TIPS group is cleaved using Tetrabutylammonium fluoride (TBAF). Because 3-fluoropyrrole is highly volatile and prone to acid-catalyzed polymerization, the neutral/mildly basic fluoride-mediated cleavage is critical to prevent degradation.

-

Oxidative N-Arylation: Direct N-phenylation of the sensitive 3-fluoropyrrole is achieved via a Chan-Lam coupling . Unlike Buchwald-Hartwig or Ullmann aminations that require elevated temperatures and strong bases, the Chan-Lam coupling operates at room temperature in an open atmosphere. Atmospheric oxygen serves as the terminal oxidant to drive the catalytic cycle through a highly reactive Cu(III) intermediate , preserving the integrity of the electron-rich fluoropyrrole core.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step sequence.

| Step | Transformation | Key Reagents & Catalyst | Temperature | Time | Expected Yield |

| 1 | Halogen-Metal Exchange & Fluorination | n-BuLi, NFSI | -78 °C to RT | 2.5 h | 65 – 70% |

| 2 | Silyl Deprotection | TBAF (1.0 M in THF) | 0 °C to RT | 1.0 h | 85 – 90% |

| 3 | Chan-Lam N-Arylation | PhB(OH)₂, Cu(OAc)₂, Pyridine | Room Temp (Air) | 24 – 48 h | 75 – 80% |

Experimental Workflow Visualization

Fig 1. Three-step synthetic workflow for 3-fluoro-1-phenyl-1H-pyrrole.

Detailed Step-by-Step Protocols

Step 1: Synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole

Causality Check: The ultra-low temperature (-78 °C) is mandatory. It prevents the highly reactive 3-lithiopyrrole intermediate from undergoing ring-opening or intermolecular side reactions prior to the addition of the electrophilic fluorine source.

-

Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Dissolve 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (10.0 mmol, 3.02 g) in anhydrous THF (50 mL).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 4.4 mL of a 2.5 M solution in hexanes) dropwise over 15 minutes. Stir at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.

-

Dissolve N-fluorobenzenesulfonimide (NFSI) (12.0 mmol, 3.78 g) in anhydrous THF (20 mL) and add dropwise to the reaction mixture.

-

Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 1.5 hours.

-

Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (100% Hexanes) to isolate the product as a colorless oil.

Step 2: Deprotection to 3-Fluoro-1H-pyrrole

Causality Check: 3-fluoropyrrole is highly volatile. Diethyl ether is chosen as the extraction solvent instead of ethyl acetate because its low boiling point allows for concentration without evaporating the product.

-

Dissolve 3-fluoro-1-(triisopropylsilyl)-1H-pyrrole (6.0 mmol, 1.45 g) in THF (30 mL) and cool to 0 °C.

-

Add TBAF (1.1 eq, 6.6 mL of a 1.0 M solution in THF) dropwise.

-

Stir for 1 hour, allowing the solution to warm to room temperature.

-

Workup: Dilute with water (30 mL) and extract with Diethyl Ether (3 x 30 mL). Wash the organic layer thoroughly with water (3 x 20 mL) to remove residual TBAF, followed by brine.

-

Dry over Na₂SO₄. Carefully concentrate under reduced pressure with a water bath temperature not exceeding 25 °C .

-

Note: Use the resulting crude 3-fluoro-1H-pyrrole immediately in Step 3 to prevent degradation.

Step 3: Chan-Lam Oxidative N-Phenylation

Causality Check: Pyridine serves a dual purpose: it acts as a base to deprotonate the pyrrole and as a ligand to stabilize the copper catalyst. The reaction must be left open to the atmosphere; oxygen is the stoichiometric oxidant required to regenerate Cu(II) and drive the reductive elimination from Cu(III) .

-

Dissolve the crude 3-fluoro-1H-pyrrole (~5.0 mmol) in Dichloromethane (40 mL) in a round-bottom flask.

-

Add phenylboronic acid (10.0 mmol, 1.22 g, 2.0 eq).

-

Add Copper(II) acetate (1.0 mmol, 181 mg, 0.2 eq) and Pyridine (10.0 mmol, 0.81 mL, 2.0 eq).

-

Add 1.0 g of activated 4Å molecular sieves to sequester water generated during the transmetalation phase.

-

Stir the mixture vigorously at room temperature, open to the air , for 24 to 48 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).

-

Workup: Filter the dark green/brown suspension through a pad of Celite to remove copper salts and molecular sieves. Wash the pad with DCM (20 mL).

-

Wash the filtrate with 1M aqueous HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 3-fluoro-1-phenyl-1H-pyrrole.

Mechanistic Pathway Visualization

Fig 2. Catalytic cycle of the Chan-Lam N-arylation highlighting the Cu(III) intermediate.

Analytical Characterization (Self-Validation)

To confirm the success of the synthesis, analytical validation must be performed. The presence of the fluorine atom heavily influences the NMR spectra:

-

¹⁹F NMR (CDCl₃): A distinct singlet should be observed in the range of -160.0 to -165.0 ppm , which is highly characteristic of a fluorine atom directly attached to the C3 position of a pyrrole ring .

-

¹H NMR (CDCl₃): The pyrrole protons will exhibit characteristic splitting due to H-F coupling. The C2 proton (adjacent to the fluorine and nitrogen) will appear as a doublet of doublets (dd) at ~6.9 ppm with a large JHF coupling constant (~15 Hz). The phenyl protons will appear as a multiplet between 7.20 – 7.50 ppm.

References

-

New Synthesis of 3-Fluoropyrroles The Journal of Organic Chemistry (ACS Publications)[Link]

-

Chan-Lam Coupling Organic Chemistry Portal[Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids PubMed Central (PMC) / Tetrahedron Letters[Link]

-

Chan–Lam coupling Wikipedia, The Free Encyclopedia[Link]

Application Note: A Validated Protocol for the Direct Electrophilic Fluorination of 1-Phenyl-1H-pyrrole

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] 1-Phenyl-1H-pyrrole is a valuable core structure, and its fluorinated derivatives are of significant interest. However, the direct fluorination of electron-rich pyrroles presents a challenge, frequently complicated by low yields and polymerization due to the substrate's high propensity for oxidation.[2] This application note provides a comprehensive, field-proven protocol for the direct electrophilic fluorination of 1-phenyl-1H-pyrrole. We delve into the underlying scientific rationale, compare common fluorinating agents, and present a detailed, step-by-step methodology designed for reproducibility and success. This guide is structured to provide both a practical workflow and a deep understanding of the reaction's mechanistic nuances.

Scientific Rationale & Mechanistic Overview

The direct fluorination of 1-phenyl-1H-pyrrole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The pyrrole ring, being an electron-rich aromatic system, acts as a nucleophile, attacking an electrophilic fluorine source ("F⁺"). The choice of the electrophilic fluorinating agent is critical, as reagents must be reactive enough to fluorinate the ring but not so oxidizing as to cause substrate decomposition.[2]

The Fluorinating Agent: Selectfluor® vs. NFSI

Two of the most robust and widely used reagents for this transformation are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[1][4]

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : This is a highly effective, salt-like reagent that is non-hygroscopic and relatively safe to handle.[5] It is soluble in polar aprotic solvents like acetonitrile, making it ideal for many applications.[6] Its high reactivity makes it suitable for fluorinating even moderately deactivated aromatic systems.

-

N-Fluorobenzenesulfonimide (NFSI) : NFSI is another stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[7][8] It is a powerful reagent used for a wide variety of substrates, including heterocycles and carbanions.[9]

While both are effective, this protocol will focus on Selectfluor® due to its widespread use and favorable solubility profile for this specific application.

Regioselectivity: The α-Position Preference

The electrophilic substitution of pyrrole is highly regioselective, with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4).[10] This preference is dictated by the relative stability of the cationic intermediate (the Wheland complex or σ-complex) formed upon attack.

-

Attack at C2 (α-position) : The positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. This extensive delocalization provides substantial stabilization.[10]

-

Attack at C3 (β-position) : The intermediate formed from attack at the β-position allows for only two resonance structures, resulting in a less stable, higher-energy intermediate.[10]

Therefore, the reaction proceeds preferentially through the lower-energy transition state associated with α-attack, yielding 2-fluoro-1-phenyl-1H-pyrrole as the major product.

Generalized Reaction Mechanism

The mechanism for electrophilic fluorination is generally understood to be a polar SEAr process.[3][11] While debate exists on whether it proceeds via a direct SN2 attack or a single-electron transfer (SET) pathway, the formation of a Wheland intermediate is a key feature.[4] The C-H bond cleavage is rapid and not the rate-determining step.[3][12]

Caption: Generalized mechanism for electrophilic fluorination of 1-phenyl-1H-pyrrole.

Detailed Experimental Protocol

This protocol details the direct fluorination of 1-phenyl-1H-pyrrole using Selectfluor® in acetonitrile.

Materials and Equipment

-

Chemicals :

-

Selectfluor® (CAS 140681-55-6)[5]

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Equipment :

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen balloon)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Magnetic stir plate

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Flash column chromatography setup

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the direct fluorination protocol.

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrrole (1.0 mmol, 143.2 mg).

-

Solvent Addition : Under an inert atmosphere (Argon or Nitrogen), add 10 mL of anhydrous acetonitrile. Stir the solution at room temperature until the substrate is fully dissolved.

-

Fluorinating Agent Addition : To the stirring solution, add Selectfluor® (1.1 mmol, 389.7 mg, 1.1 equivalents) in one portion.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Quenching : Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to quench any remaining reactive species.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the fluorinated isomers from any unreacted starting material and byproducts.[15]

Expected Results and Data

The primary products are the C2 and C3 monofluorinated isomers. Based on the principles of electrophilic substitution on pyrroles, the 2-fluoro isomer is expected to be the major product.[10]

Table 1: Representative Reaction Parameters and Expected Outcomes

| Entry | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Major Product (Ratio C2:C3) | Expected Yield (%) |

| 1 | Selectfluor® | MeCN | 25 | 2-6 | 2-Fluoro-1-phenyl-1H-pyrrole (>10:1) | 60-75% |

| 2 | NFSI | MeCN | 65 | 18-24 | 2-Fluoro-1-phenyl-1H-pyrrole (>10:1) | 55-70% |

| 3 | Selectfluor® | DMF | 25 | 4-8 | 2-Fluoro-1-phenyl-1H-pyrrole (>8:1) | 50-65% |

Note: Yields and ratios are estimates based on similar fluorinations of electron-rich heterocycles and may vary. Optimization may be required.[2][6][16]

Troubleshooting and Field Insights

-

Issue: Low or No Conversion.

-

Cause : Insufficient reactivity or moisture in the reaction.

-

Solution : Ensure all glassware is flame-dried and anhydrous solvent is used. If room temperature is insufficient, the reaction temperature can be gently increased to 40-50 °C. Monitor carefully, as higher temperatures may promote byproduct formation.

-

-

Issue: Formation of Dark Polymeric Byproducts.

-

Cause : Pyrroles are highly susceptible to oxidation, a known side reaction with powerful electrophilic fluorinating agents like Selectfluor®.[2]

-

Solution : Add the Selectfluor® reagent slowly or in portions to control the reaction exotherm. Running the reaction at a lower temperature (e.g., 0 °C) may mitigate polymerization, though it may require a longer reaction time.[6]

-

-

Issue: Difficulty in Separating Isomers.

-

Cause : The fluorinated isomers may have very similar polarities.

-

Solution : Use a long chromatography column and a shallow elution gradient to improve separation. Multiple chromatographic purifications may be necessary to achieve high isomeric purity.

-

Conclusion

This application note provides a reliable and well-grounded protocol for the direct electrophilic fluorination of 1-phenyl-1H-pyrrole. By leveraging the reactivity of Selectfluor® and understanding the mechanistic principles that govern regioselectivity, researchers can effectively synthesize the desired 2-fluoro-1-phenyl-1H-pyrrole, a valuable building block for drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher probability of success.

References

- Borodkin, G. I., et al. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Journal of Organic Chemistry, 43, 1453–1462.

- Borodkin, G. I., et al. (2015). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 171, 92-98.

-

Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia. Available at: [Link]

-

Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17002–17005. Available at: [Link]

-

Browne, D. L., et al. (2018). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Nature Communications, 9(1), 2238. Available at: [Link]

- Heeran, M. C., & Sandford, G. (2007). Fluorination of pyrrole derivatives by Selectfluor™. Journal of Fluorine Chemistry, 128(10), 1275-1282.

-

Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]

-

Heeran, M., & Sandford, G. (2007). Fluorination of pyrrole derivatives by SelectfluorTM. ResearchGate. Available at: [Link]

-